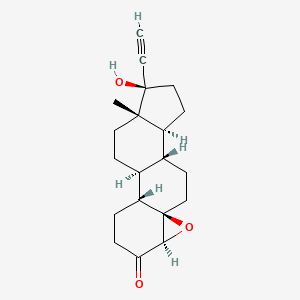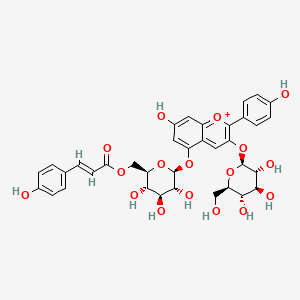
Cytarabine ocfosfate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytarabine ocfosfate hydrate, also known as 1-β-D-arabinofuranosylcytosine-5′-stearyl-phosphate, is a lipophilic prodrug of cytosine arabinoside (Ara-C). It is primarily used in the treatment of acute leukemia and myelodysplastic syndromes. This compound is designed to be administered orally and provides prolonged serum concentrations of cytosine arabinoside, making it a valuable therapeutic agent in oncology .
準備方法
Synthetic Routes and Reaction Conditions
Cytarabine ocfosfate hydrate is synthesized by attaching a stearyl group to the phosphoric acid at the 5’ position of the arabinose moiety of cytosine arabinoside. The synthesis involves the following steps:
Activation of Cytosine Arabinoside: Cytosine arabinoside is first activated by phosphorylation.
Attachment of Stearyl Group: The activated cytosine arabinoside is then reacted with stearyl phosphate under specific conditions to form cytarabine ocfosfate.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production is carried out in controlled environments to maintain the stability and efficacy of the compound .
化学反応の分析
Types of Reactions
Cytarabine ocfosfate hydrate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release cytosine arabinoside.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in its therapeutic use.
Substitution: The stearyl group can be substituted under specific conditions
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at physiological pH.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired reaction.
Substitution: Involves nucleophilic or electrophilic reagents under controlled conditions
Major Products Formed
Cytosine Arabinoside: The primary product formed from the hydrolysis of this compound.
Various Derivatives: Depending on the specific reactions, various derivatives of cytosine arabinoside can be formed
科学的研究の応用
Cytarabine ocfosfate hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions.
Biology: Employed in research on DNA synthesis and repair mechanisms.
Medicine: Extensively used in the treatment of acute leukemia and myelodysplastic syndromes. It is also being investigated for its potential in treating other cancers and viral infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
作用機序
Cytarabine ocfosfate hydrate exerts its effects through the inhibition of DNA synthesis. After oral administration, it is gradually converted to cytosine arabinoside in the liver. Cytosine arabinoside is then phosphorylated to its active triphosphate form, which inhibits DNA polymerase and incorporates into DNA, causing direct DNA damage. This leads to the inhibition of DNA synthesis and cell death, particularly in rapidly dividing cells such as cancer cells .
類似化合物との比較
Similar Compounds
Cytosine Arabinoside (Ara-C): The parent compound of cytarabine ocfosfate hydrate.
Enocitabine: Another derivative of cytosine arabinoside with similar therapeutic applications.
Uracil Arabinoside (Ara-U): A related nucleoside analog with different pharmacokinetic properties
Uniqueness
This compound is unique due to its lipophilic nature, which allows for oral administration and prolonged serum concentrations of cytosine arabinoside. This makes it more convenient and potentially more effective for long-term treatment compared to its parent compound, cytosine arabinoside .
特性
CAS番号 |
116459-64-4 |
|---|---|
分子式 |
C27H51N3NaO9P |
分子量 |
615.7 g/mol |
IUPAC名 |
sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate;hydrate |
InChI |
InChI=1S/C27H50N3O8P.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);;1H2/q;+1;/p-1/t22-,24-,25+,26-;;/m1../s1 |
InChIキー |
NSFFYSQTVOCNLX-JKIHJDPOSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |
| 116459-64-4 | |
同義語 |
1-arabinofuranosylcytosine-5'-stearylphosphate cytarabine ocfosfate Fosteabine stearyl-ara-CMP YNK 01 YNK-01 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[(1R)-2beta-[(E)-1-Methyl-1-propenyl]-3,4aalpha,6beta-trimethyl-1,2,4a,5,6,7,8,8abeta-octahydronaphthalene-1beta-yl]carbonyl]-5-[(Z)-2-methylpropylidene]-1H-pyrrole-2(5H)-one](/img/structure/B1261117.png)



![potassium;(7S,10R,13S,17R)-17-(2-carboxyethyl)-17-hydroxy-10,13-dimethyl-3-oxo-7-propan-2-yl-1,2,6,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-7-carboxylate](/img/structure/B1261125.png)

![(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261128.png)

![(2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1261132.png)



![2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261139.png)
